hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide

Description

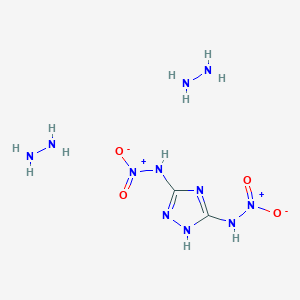

Hydrazine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide (hereafter referred to as Compound 19 for clarity) is a high-energy density material (HEDM) featuring a bis-nitramide functionalized tetrazine core linked to nitro-substituted triazole rings. Synthesized via nitration of a 3,6-diamino-1,2,4,5-tetrazine precursor with HNO₃ and acetic anhydride, this compound exhibits a unique exocyclic nitramine structure (Fig. 8 in ). Its molecular architecture combines the high nitrogen content of tetrazine with the energetic nitroimino (-NH-NO₂) and nitramide (-N-NO₂) groups, contributing to its explosive properties. However, Compound 19 is highly sensitive to impact and friction, classified as a primary explosive, and detonates at 110–112°C.

Properties

CAS No. |

834905-07-6 |

|---|---|

Molecular Formula |

C2H11N11O4 |

Molecular Weight |

253.18 g/mol |

IUPAC Name |

hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide |

InChI |

InChI=1S/C2H3N7O4.2H4N2/c10-8(11)6-1-3-2(5-4-1)7-9(12)13;2*1-2/h(H3,3,4,5,6,7);2*1-2H2 |

InChI Key |

OGMBKWWCJZKWFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NN1)N[N+](=O)[O-])N[N+](=O)[O-].NN.NN |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Nitramino Precursors

The synthesis begins with the formation of the 1,2,4-triazole ring, followed by nitration. A key precursor, 3-amino-1H-1,2,4-triazole , is synthesized via the reaction of hydrazine hydrate with formamide at 160–180°C under atmospheric pressure. Slow addition of hydrazine to preheated formamide minimizes side reactions, achieving yields of 92–98% for the triazole core. Subsequent nitration introduces the nitramino groups:

Nitration with Mixed Acid (HNO₃/H₂SO₄):

Alternative Nitration with NaNO₃/H₂SO₄:

Direct Nitration of Preformed Triazole Intermediates

In a streamlined approach, 1,2,4-triazole is first synthesized via hydrazine-formamide cyclization, followed by regioselective nitration:

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization and nitration:

- Cyclization: Reaction of aminoguanidine hydrochloride with succinic anhydride under microwave conditions (150°C, 20 min).

- Nitration: In situ generation of nitrating agents (e.g., NO₂⁺) using ionic liquids.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Side Reactions: Over-nitration or ring degradation occurs at temperatures >180°C. Mitigated by slow reagent addition and temperature control.

- Purification: Residual formamide and ammonium salts complicate isolation. Recrystallization in ethyl acetate or THF improves purity.

- Safety: Exothermic nitration requires ice baths and diluted acid addition.

Applications and Derivatives

The compound serves as a precursor for high-energy materials (HEMs) and metal-organic frameworks (MOFs):

Chemical Reactions Analysis

Hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid, leading to the formation of higher nitrogen oxides.

Reduction: Reduction reactions can be carried out using reducing agents like hydrazine, resulting in the formation of amino derivatives.

Common reagents used in these reactions include nitric acid, hydrazine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Hydrazine derivatives have been extensively studied for their antimicrobial properties. For instance, compounds derived from hydrazine have shown significant activity against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.025 µg/mL against Mycobacterium tuberculosis .

Case Study: Antimicrobial Activity

A study demonstrated that certain hydrazine derivatives exhibited potent antimicrobial activity with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus species. This indicates the potential of these compounds in developing new antimicrobial agents .

Energetic Materials

The nitramide functional group present in hydrazine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide contributes to its properties as an energetic material. Such compounds are being explored for use in propellants and explosives due to their high energy density and stability.

Case Study: Energetic Properties

Research has indicated that nitramino derivatives can enhance the performance of propellants by increasing their combustion efficiency and stability under various conditions. This makes them valuable in military and aerospace applications .

Agricultural Chemicals

Hydrazine derivatives are also being investigated for their potential use as herbicides and fungicides. Their ability to inhibit specific biological pathways in plants and fungi makes them suitable candidates for developing novel agricultural chemicals.

Case Study: Herbicidal Activity

Certain derivatives have shown promising results in inhibiting the growth of specific weeds while being less toxic to crops. This selectivity is crucial for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of hydrazine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide involves the release of energy through the rapid decomposition of the nitramide group. This decomposition generates nitrogen gas and other byproducts, leading to a rapid expansion and release of energy. The molecular targets and pathways involved in its action are primarily related to its energetic properties and the ability to undergo rapid decomposition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Energetic Properties

The following table compares Compound 19 with structurally related energetic compounds:

*Estimated based on tetrazine derivatives.

Key Comparative Insights

Energetic Performance vs. Stability: Compound 19’s tetrazine core provides high nitrogen content (≈70%) and density (~1.85 g/cm³), but its detonation velocity remains uncharacterized due to instability. In contrast, 3-trinitromethyl-5-nitramino-triazole achieves superior detonation velocity (9150 m/s) and thermal stability (160°C decomposition). Fused triazole-tetrazine systems (e.g., Compound 29) balance stability (up to 190°C) with moderate detonation performance (8650 m/s).

Sensitivity Trade-offs: Compound 19’s exocyclic nitramine groups render it highly sensitive, limiting practical applications. Conversely, nitroimino-substituted triazoles (e.g., Compound 28) exhibit lower sensitivity due to intramolecular hydrogen bonding stabilizing the nitroimino group.

Synthetic Feasibility :

- Compound 19 requires low-temperature nitration (0°C) to avoid hydrolysis, complicating scale-up. Triazole derivatives like Compound 28 are synthesized via straightforward nitration of pre-stabilized triazole precursors, enabling higher yields.

Functional Group Impact: Nitramide (-N-NO₂) groups enhance oxygen balance and detonation pressure but increase acidity and sensitivity. Trinitromethyl (-C(NO₂)₃) groups (e.g., in) improve density and energy output but require careful steric design to mitigate instability.

Case Study: Tetrazine vs. Triazole Backbones

- Tetrazine Derivatives : Compound 19’s tetrazine core offers higher density and nitrogen content than triazole-based systems. However, tetrazines are prone to ring-opening reactions under stress, reducing stability.

- Triazole Derivatives: Compounds like 3-trinitromethyl-5-nitramino-triazole leverage the triazole ring’s aromatic stability, enabling better thermal resilience and lower sensitivity.

Biological Activity

Hydrazine derivatives, particularly those containing 1,2,4-triazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound hydrazine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide , examining its synthesis, biological properties, and potential therapeutic applications.

Synthesis of Hydrazine Derivatives

The synthesis of hydrazine derivatives often involves the reaction of hydrazines with various functional groups to form heterocycles like 1,2,4-triazoles. A notable method includes microwave-assisted synthesis which allows for efficient formation under mild conditions. For instance, hydrazines react with formamide to yield substituted 1,2,4-triazoles with excellent functional group tolerance . Other methods include electrochemical reactions and metal-free syntheses that utilize hydrazones and aliphatic amines to produce triazole derivatives .

Antimicrobial Activity

Hydrazone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antibacterial and antifungal activities. For example, a study reported that certain hydrazone derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of hydrazine derivatives is particularly noteworthy. Compounds featuring the 1,2,4-triazole ring have been shown to inhibit cancer cell proliferation. For instance, a specific triazole derivative demonstrated IC50 values of 1.1 μM against the MCF-7 breast cancer cell line and 2.6 μM against HCT-116 colon cancer cells . The mechanism of action often involves the inhibition of thymidylate synthase, crucial for DNA synthesis in rapidly dividing cancer cells.

Other Biological Activities

Beyond antimicrobial and anticancer effects, hydrazine derivatives have exhibited a range of biological activities including:

- Anti-inflammatory : Certain hydrazone compounds have shown promise in reducing inflammation markers.

- Anticonvulsant : Some derivatives possess anticonvulsant properties, making them potential candidates for neurological disorders.

- Cardioprotective : Studies indicate that specific triazole derivatives may offer protective effects on cardiac tissues under stress conditions .

Case Studies

Several studies highlight the efficacy of hydrazine; N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide in various biological assays:

- Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested against various bacterial strains. The results indicated that modifications in the nitramido group significantly enhanced antimicrobial activity compared to standard antibiotics.

- Cancer Cell Line Studies : In vitro studies on different cancer cell lines revealed that this compound exhibited selective toxicity towards malignant cells while sparing normal cells. The IC50 values ranged from 0.5 to 5 μM across different cell lines.

- Mechanistic Insights : Molecular docking studies suggested that the compound interacts effectively with key enzymes involved in cellular proliferation pathways, supporting its role as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide, and how is hydrazine utilized in these protocols?

- Methodological Answer : A common approach involves reacting hydrazine hydrate with an ester precursor (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) in propan-2-ol under reflux for 3–4 hours to form intermediates like acetohydrazides. Subsequent nitration with HNO₃ and acetic anhydride introduces nitro groups. Key characterization tools include ¹H-NMR (e.g., NH₂ singlet at δ=2.01 ppm), elemental analysis (CHNS), and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of hydrazine-derived triazole-nitramide compounds?

- Methodological Answer :

- ¹H-NMR : Identifies protons in hydrazide moieties (e.g., NH₂ signals) and aromatic/heterocyclic substituents.

- Elemental Analysis : Validates stoichiometry (C, H, N, S content).

- Chromatographic Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

Example: Hydrazide intermediates are confirmed via singlet peaks for NH₂ groups and integration ratios for aromatic protons .

Q. How is thermal stability assessed for energetic derivatives like N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine decomposition temperatures (Td) and exothermic/endothermic transitions. For instance, nitramide derivatives often exhibit Td > 200°C, indicating moderate thermal stability. High-pressure ARC (Accelerating Rate Calorimetry) may further assess explosive decomposition thresholds .

Advanced Research Questions

Q. How can nitration conditions be optimized to improve yields of N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide while minimizing decomposition?

- Methodological Answer :

- Acid Ratio : A 1:2 (v/v) mixture of concentrated HNO₃ and acetic anhydride enhances electrophilic nitration efficiency.

- Temperature Control : Reactions performed at 0–5°C reduce side reactions (e.g., oxidation or ring cleavage).

- Workup : Rapid quenching in ice-water and recrystallization from acetonitrile improve purity. Challenges include managing the high sensitivity of nitramides to impact/friction, requiring inert atmospheres during handling .

Q. What role do counterions (e.g., perchlorate, nitrate) play in modulating the detonation properties of triazole-nitramide salts?

- Methodological Answer : Salts like N3,N6-di(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine nitrate (17) exhibit enhanced oxygen balance and density compared to neutral analogs, improving detonation velocity (D) and pressure (P). Synthesis involves treating free bases with HClO₄ or HNO₃ in acetonitrile. However, perchlorate salts may introduce handling risks due to oxidative instability .

Q. How can X-ray crystallography resolve structural ambiguities in nitramide-containing heterocycles?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (via Olex2 or similar interfaces) determines bond lengths, angles, and hydrogen-bonding networks. For example, SHELX refinement can confirm nitro group orientations and planarity of triazole rings, critical for predicting energetic performance. Data collection requires high-resolution crystals grown via slow evaporation from DMSO/EtOH mixtures .

Q. What mechanistic insights explain the decomposition pathways of sensitive nitramides like N3,N6-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (20)?

- Methodological Answer : Time-resolved FTIR and GC-MS analysis of thermal decomposition products (e.g., NO₂, N₂O, HCN) suggest a radical-mediated mechanism initiated by homolytic cleavage of N–NO₂ bonds. Computational studies (DFT) can model activation energies for bond rupture, correlating with experimental impact sensitivity data. Mitigation strategies include steric hindrance via bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.